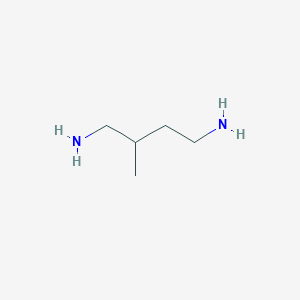

2-Metilbutano-1,4-diamina

Descripción general

Descripción

2-Methylbutane-1,4-diamine is an organic compound with the molecular formula C5H14N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a butane backbone with a methyl group substitution at the second carbon

Aplicaciones Científicas De Investigación

2-Methylbutane-1,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.

Mecanismo De Acción

Target of Action

2-Methylbutane-1,4-diamine, also known as ®-2-methylbutane-1,4-diamine , is a mechanism-based inhibitor of diamine oxidase. Diamine oxidase is an enzyme that plays a crucial role in the catabolism of biogenic amines, including histamine, putrescine, and cadaverine.

Mode of Action

The compound interacts with its target, diamine oxidase, by inhibiting its activity. This interaction results in the modulation of enzyme activity in biological systems, potentially leading to therapeutic applications where the regulation of diamine oxidase is necessary.

Biochemical Pathways

2-Methylbutane-1,4-diamine is a product of amino acid degradation . It is involved in the polyamine metabolic pathway . Polyamines, such as putrescine, spermidine, and spermine, are small organic cations that are essential for cell growth and development . They bind to biomacromolecules such as proteins, nucleic acids, uronic acids, or lignin by ionic interactions, affecting protein stability and regulation .

Pharmacokinetics

It’s known that the pulmonary absorption of similar compounds in animals is significant . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylbutane-1,4-diamine.

Result of Action

The inhibition of diamine oxidase by 2-Methylbutane-1,4-diamine could lead to an increase in the levels of biogenic amines, such as histamine, putrescine, and cadaverine. These amines play various roles in cellular functions, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylbutane-1,4-diamine. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in the environment, such as other enzymes and substrates.

Análisis Bioquímico

Biochemical Properties

2-Methylbutane-1,4-diamine is involved in various biochemical reactions. It is a weak base, with two hydrogen bond donors and acceptors . At physiological pH, it can bind to small and large biomacromolecules, such as proteins, affecting their stability and regulation .

Cellular Effects

It is known that similar compounds, such as putrescine, can influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a mechanism-based inhibitor of diamine oxidase. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

2-Methylbutane-1,4-diamine is involved in the metabolic pathways of amino acid degradation . It may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of 2-methylbutane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods: In an industrial setting, the production of 2-methylbutane-1,4-diamine may involve the catalytic hydrogenation of 2-methylbutane-1,4-dinitrile. This process is scaled up to accommodate larger quantities, often using continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon or Raney nickel are common.

Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides or ureas.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides or ureas.

Comparación Con Compuestos Similares

1,4-Butanediamine (Putrescine): Similar structure but lacks the methyl group at the second carbon.

1,3-Diaminopropane: Shorter carbon chain and different positioning of amino groups.

2-Methyl-1,3-propanediamine: Similar methyl substitution but different carbon chain length and amino group positioning.

Uniqueness: 2-Methylbutane-1,4-diamine’s unique structure, with a methyl group at the second carbon, imparts distinct chemical properties. This substitution can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Actividad Biológica

2-Methylbutane-1,4-diamine, an organic compound with the molecular formula CHN, is a diamine characterized by two amino groups attached to a butane backbone with a methyl substitution at the second carbon. This compound has garnered attention for its biological activity, particularly its interaction with various enzymes and its potential therapeutic applications.

Target Enzymes

The primary biological activity of 2-Methylbutane-1,4-diamine involves its role as an inhibitor of diamine oxidase (DAO), an enzyme responsible for the oxidative deamination of biogenic amines. By inhibiting DAO, 2-Methylbutane-1,4-diamine can lead to increased levels of biogenic amines such as histamine, putrescine, and cadaverine, which are crucial in various cellular processes including growth, differentiation, and apoptosis.

Biochemical Pathways

This compound is implicated in amino acid degradation pathways. The inhibition of DAO can result in significant alterations in cellular biochemistry and may have implications for conditions where amine levels are dysregulated.

Pharmacokinetics

Research indicates that 2-Methylbutane-1,4-diamine exhibits significant pulmonary absorption in animal models. Its pharmacokinetic properties suggest that it can effectively reach systemic circulation and exert its biological effects.

Cellular Effects

The compound's interaction with cellular systems has been studied extensively. Similar compounds have demonstrated effects on cell proliferation and apoptosis. For example, elevated levels of putrescine have been linked to enhanced cell growth and survival in various contexts.

Dosage Effects in Animal Models

Studies involving animal models have shown that high doses of diamines can lead to toxic effects. The specific dosage of 2-Methylbutane-1,4-diamine required to elicit biological effects remains an area of active research. Understanding the dose-response relationship is critical for evaluating its safety and therapeutic potential.

Case Studies

Several studies have explored the implications of diamine metabolism in health and disease:

- Histamine Regulation : Inhibition of DAO by 2-Methylbutane-1,4-diamine has been linked to increased histamine levels. This has potential implications for allergic reactions and conditions like asthma where histamine plays a pivotal role.

- Cancer Research : Elevated levels of polyamines (which include putrescine) have been associated with cancer cell proliferation. Research is ongoing to determine whether targeting DAO with inhibitors like 2-Methylbutane-1,4-diamine could provide therapeutic benefits in oncology .

Properties and Reactions

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Solubility | Soluble in water |

| pKa | Weak base; specific pKa values not well defined |

Types of Reactions

2-Methylbutane-1,4-diamine can undergo several chemical reactions:

- Oxidation : Can be oxidized to form corresponding imines or nitriles.

- Reduction : Further reduction can yield secondary or tertiary amines.

- Substitution : The amino groups can participate in nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and palladium on carbon for reduction.

Propiedades

IUPAC Name |

2-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQJPAQXCYUEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935476 | |

| Record name | 2-Methylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15657-58-6 | |

| Record name | 2-Methyl-1,4-diaminobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.